molecular formula C33H34F3N7O11 B14859435 (2S,3S,4S,5R,6S)-6-[3-[[2-[(4-carbamimidoylanilino)methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid;2,2,2-trifluoroacetic acid

(2S,3S,4S,5R,6S)-6-[3-[[2-[(4-carbamimidoylanilino)methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid;2,2,2-trifluoroacetic acid

Cat. No.: B14859435
M. Wt: 761.7 g/mol
InChI Key: RRCUNSDOLKLUGK-OIADZRQFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2S,3S,4S,5R,6S)-6-[3-[[2-[(4-carbamimidoylanilino)methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid;2,2,2-trifluoroacetic acid is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S,4S,5R,6S)-6-[3-[[2-[(4-carbamimidoylanilino)methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid;2,2,2-trifluoroacetic acid involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the benzimidazole core, followed by the introduction of the carbamimidoylanilino group. Subsequent steps involve the coupling of the pyridin-2-ylamino group and the formation of the trihydroxyoxane ring. The final step includes the addition of the trifluoroacetic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of automated synthesis equipment and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

    Oxidation: The trihydroxyoxane ring can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The benzimidazole core can be reduced under specific conditions to yield different derivatives.

    Substitution: The pyridin-2-ylamino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biology, the compound’s ability to interact with specific biomolecules makes it a valuable tool for studying cellular processes and developing new diagnostic methods.

Medicine

In medicine, the compound’s potential therapeutic properties are being investigated. Its ability to target specific molecular pathways could lead to the development of new drugs for treating various diseases.

Industry

In industry, the compound is used in the development of new materials with unique properties, such as enhanced stability or reactivity. Its applications range from pharmaceuticals to advanced materials science.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. Its unique structure allows it to bind to these targets with high affinity, modulating their activity and influencing various biological pathways. The exact mechanism of action may involve the inhibition or activation of specific enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole derivatives and pyridin-2-ylamino-containing molecules. These compounds share structural similarities but may differ in their specific functional groups and overall reactivity.

Uniqueness

The uniqueness of (2S,3S,4S,5R,6S)-6-[3-[[2-[(4-carbamimidoylanilino)methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid;2,2,2-trifluoroacetic acid lies in its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its ability to interact with specific molecular targets also sets it apart from other similar compounds.

This detailed article provides a comprehensive overview of the compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C33H34F3N7O11

Molecular Weight

761.7 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[3-[[2-[(4-carbamimidoylanilino)methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C31H33N7O9.C2HF3O2/c1-37-20-10-7-17(14-19(20)36-22(37)15-35-18-8-5-16(6-9-18)28(32)33)29(43)38(21-4-2-3-12-34-21)13-11-23(39)46-31-26(42)24(40)25(41)27(47-31)30(44)45;3-2(4,5)1(6)7/h2-10,12,14,24-27,31,35,40-42H,11,13,15H2,1H3,(H3,32,33)(H,44,45);(H,6,7)/t24-,25-,26+,27-,31+;/m0./s1

InChI Key

RRCUNSDOLKLUGK-OIADZRQFSA-N

Isomeric SMILES

CN1C2=C(C=C(C=C2)C(=O)N(CCC(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C4=CC=CC=N4)N=C1CNC5=CC=C(C=C5)C(=N)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)N(CCC(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC=CC=N4)N=C1CNC5=CC=C(C=C5)C(=N)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.